molecular formula C22H17F3N2O4 B6546864 methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate CAS No. 946332-50-9

methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate

Cat. No.: B6546864
CAS No.: 946332-50-9
M. Wt: 430.4 g/mol
InChI Key: HXHNMDOUXWXPQX-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a synthetic organic compound characterized by a 1,2-dihydropyridine core substituted with a trifluoromethylbenzyl group and a methyl benzoate moiety. Its structure integrates a pyridone ring (2-oxo-1,2-dihydropyridine) linked to an amide-functionalized aromatic ester. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoate ester may influence bioavailability and hydrolysis kinetics.

Properties

IUPAC Name

methyl 4-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4/c1-31-21(30)15-6-10-17(11-7-15)26-19(28)18-3-2-12-27(20(18)29)13-14-4-8-16(9-5-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHNMDOUXWXPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17F3N2O3C_{21}H_{17}F_{3}N_{2}O_{3}, with a molecular weight of approximately 402.37 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities, including neuroprotective and anti-inflammatory effects.

1. Neuroprotective Effects

Research indicates that compounds with similar structures to this compound may exhibit neuroprotective properties. For instance, analogs of the neurotoxin MPTP have been studied for their interaction with monoamine oxidase enzymes (MAO-A and MAO-B), which play a critical role in dopaminergic neurotoxicity. Compounds that are good substrates for MAO-B tend to exhibit neurotoxic effects; however, the specific interactions and protective mechanisms of this compound require further investigation .

2. Antioxidant Activity

Dihydropyridine derivatives are often evaluated for their antioxidant capabilities. Preliminary studies suggest that the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, thereby providing cellular protection against oxidative stress.

Study on Neurotoxicity

In a study evaluating the neurotoxic effects of various dihydropyridine derivatives, it was found that compounds exhibiting structural similarities to this compound were weak substrates for MAO-A but good substrates for MAO-B. This suggests a potential mechanism by which these compounds could induce neurotoxicity through oxidative stress pathways .

Antioxidant Evaluation

A comparative analysis of several dihydropyridine derivatives demonstrated that those with strong electron-withdrawing groups exhibited enhanced antioxidant activity in vitro. This aligns with the hypothesis that this compound may also possess similar properties due to its structural characteristics.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
NeuroprotectiveInteraction with MAO-B
AntioxidantFree radical scavenging
AntimicrobialMembrane permeability enhancement

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with sulfonylurea-class herbicides and other methyl ester derivatives. Below is a comparative analysis based on substituents, molecular features, and applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use
Methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate 1,2-Dihydropyridinone Trifluoromethylbenzyl, methyl benzoate Undocumented (hypothesized agrochemical/pharmaceutical)
Triflusulfuron-methyl ester Sulfonylurea-triazine Dimethylamino, trifluoroethoxy, triazine Herbicide (controls broadleaf weeds in sugar beet)
Ethametsulfuron-methyl ester Sulfonylurea-triazine Ethoxy, methylamino, triazine Herbicide (used in oilseed crops)
Metsulfuron-methyl ester Sulfonylurea-triazine Methoxy, methyl, triazine Herbicide (broad-spectrum weed control)

Key Observations :

Core Structure: The target compound features a 1,2-dihydropyridinone scaffold, distinct from the triazine cores of sulfonylurea herbicides (e.g., triflusulfuron-methyl). The dihydropyridinone ring may confer unique reactivity or binding properties compared to triazine-based systems. Sulfonylurea herbicides rely on a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) for herbicidal activity, absent in the target compound .

Benzoate Ester: The methyl benzoate moiety in the target compound contrasts with the sulfonylurea-linked benzoate esters in herbicides. This difference may alter hydrolysis rates or target specificity.

Functional Implications: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. The absence of the sulfonylurea motif in the target compound suggests a divergent mechanism of action, possibly unrelated to ALS inhibition .

Research Findings and Limitations

  • Synthetic Accessibility: The compound’s synthesis likely involves coupling a trifluoromethylbenzyl-substituted dihydropyridinone with methyl 4-aminobenzoate, analogous to methods for sulfonylurea esters .
  • Stability and Metabolism : The trifluoromethyl group may slow oxidative metabolism, while the ester group could undergo hydrolysis to a carboxylic acid in vivo, altering activity.
  • Data Gaps: No experimental data on efficacy, toxicity, or environmental fate are available in the provided evidence. Comparative studies with triazine-based herbicides are speculative without further biochemical assays.

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